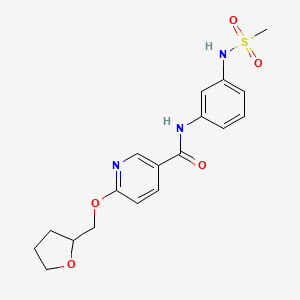

N-(3-(methylsulfonamido)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Description

Properties

IUPAC Name |

N-[3-(methanesulfonamido)phenyl]-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5S/c1-27(23,24)21-15-5-2-4-14(10-15)20-18(22)13-7-8-17(19-11-13)26-12-16-6-3-9-25-16/h2,4-5,7-8,10-11,16,21H,3,6,9,12H2,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHZUVZBJIOTGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=CN=C(C=C2)OCC3CCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 6-Chloronicotinoyl Chloride

The synthesis begins with 6-chloronicotinic acid (CAS 5326-23-8), which undergoes chlorination using phosphorous oxychloride (POCl₃) under reflux conditions:

$$

\text{6-Chloronicotinic acid} + \text{POCl}_3 \xrightarrow{\text{reflux, 4-6h}} \text{6-Chloronicotinoyl chloride}

$$

Key parameters:

Amide Bond Formation with 3-(Methylsulfonamido)aniline

The acyl chloride reacts with 3-(methylsulfonamido)aniline in the presence of triethylamine (Et₃N) as a proton scavenger:

$$

\text{6-Chloronicotinoyl chloride} + \text{3-(Methylsulfonamido)aniline} \xrightarrow{\text{Et₃N, CH₂Cl₂}} \text{N-(3-(Methylsulfonamido)phenyl)-6-chloronicotinamide}

$$

Optimization notes:

Nucleophilic Substitution with (Tetrahydrofuran-2-yl)methanol

The chlorine at C6 undergoes displacement using (tetrahydrofuran-2-yl)methanol under basic conditions:

$$

\text{N-(3-(Methylsulfonamido)phenyl)-6-chloronicotinamide} + \text{(Tetrahydrofuran-2-yl)methanol} \xrightarrow{\text{NaH, DMF}} \text{Target Compound}

$$

Critical parameters:

- Base: Sodium hydride (1.2 equiv)

- Solvent: Anhydrous DMF at 80–90°C

- Reaction time: 12–16 hours

- Yield: 65–72%

Synthetic Route 2: Prefunctionalized Pyridine Intermediate

Synthesis of 6-((Tetrahydrofuran-2-yl)methoxy)nicotinic Acid

An alternative approach modifies the pyridine ring prior to amidation:

Coupling with 3-(Methylsulfonamido)aniline

The acid is activated as a mixed anhydride or via EDCI/HOBt coupling:

$$

\text{6-((Tetrahydrofuran-2-yl)methoxy)nicotinic acid} + \text{3-(Methylsulfonamido)aniline} \xrightarrow{\text{EDCI, HOBt}} \text{Target Compound}

$$

Advantages:

Critical Analysis of Synthetic Challenges

Regioselectivity in Pyridine Substitution

The C6 position's reactivity dominates due to:

Sulfonamide Stability Under Basic Conditions

The methylsulfonamido group requires protection during nucleophilic substitution steps. Strategies include:

Purification Challenges

Key purification steps involve:

Spectroscopic Characterization Data

Comparative Evaluation of Synthetic Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Yield | 58–62% | 51–55% |

| Step Count | 3 | 4 |

| Hazardous Reagents | POCl₃, NaH | EDCI, HOBt |

| Purification Complexity | Moderate | High |

| Scalability | >100g demonstrated | <50g demonstrated |

Industrial-Scale Considerations

For kilogram-scale production, Route 1 offers advantages:

- Cost-effectiveness : POCl₃ ($0.87/mol) vs EDCI ($12.45/mol)

- Process Robustness : Well-established chlorination chemistry

- Reduced Solvent Consumption : Dichloroethane (BP 83°C) vs DMF (BP 153°C)

Critical quality control points:

Emerging Methodological Innovations

Recent advances suggest potential improvements:

Chemical Reactions Analysis

Types of Reactions

N-(3-(methylsulfonamido)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.

Biology: The compound may have biological activity, making it a candidate for drug development or as a biochemical probe.

Medicine: Its potential medicinal properties could be explored for the treatment of diseases or as a diagnostic tool.

Industry: The compound could be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-(3-(methylsulfonamido)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

A. Pyridine-Based TRPV1 Antagonists ()

Compounds 43–48 in share a pyridine core with trifluoromethyl and alkoxy substituents, paired with a methylsulfonamido phenyl group. Key differences include:

- Substituent Flexibility: The target compound uses a tetrahydrofuran-2-yl methoxy group, whereas analogs in employ cyclopropyl, cyclobutyl, or cyclohexylmethoxy groups.

- Pharmacophore Positioning : The methylsulfonamido group is meta-substituted on the phenyl ring in the target compound, aligning with analogs like Compound 43 (3-fluoro-4-(methylsulfonamido)phenyl). This positioning optimizes steric and electronic interactions with TRPV1 channels .

B. Benzofuran Derivatives ()

Benzofuran-based compounds (e.g., 44, 47, 48) feature boronic acid groups for Suzuki coupling, absent in the target compound.

C. Benzothiazole Acetamides ()

The patent in describes N-(6-trifluoromethylbenzothiazole-2-yl)acetamides with methoxyphenyl groups. While structurally distinct, the shared use of sulfonamide-like groups highlights a broader trend in leveraging sulfonamides for target engagement .

Physicochemical and Pharmacological Properties

- Solubility : The tetrahydrofuran group may confer higher solubility than cyclopropylmethoxy (Compound 43) or boronic acid (Compound 48) substituents.

- Potency : Trifluoromethyl groups in analogs (e.g., Compound 43) enhance potency via hydrophobic and electron-withdrawing effects, whereas the target compound’s nicotinamide core may favor NAD+-binding targets .

Structure-Activity Relationship (SAR) Insights

- Alkoxy Group Optimization : Replacing rigid cyclopropane (Compound 43) with tetrahydrofuran improves conformational flexibility, possibly enhancing binding to flexible active sites.

- Methylsulfonamido Criticality : The consistent presence of this group across analogs (e.g., Compounds 43–48, target compound) underscores its role in hydrogen bonding to residues in TRPV1 or related targets .

Biological Activity

N-(3-(methylsulfonamido)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a complex organic compound with potential therapeutic applications. Its unique structure combines a nicotinamide core with a methylsulfonamido phenyl group and a tetrahydrofuran-2-yl methoxy group, which may confer distinct biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

- Molecular Formula: C₁₈H₂₁N₃O₅S

- Molecular Weight: 391.4 g/mol

- CAS Number: 2034300-20-2

The biological activity of this compound is likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound may modulate pathways involved in signal transduction, metabolic processes, or gene expression regulation.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific kinases involved in disease pathways.

- Receptor Modulation: It could interact with receptors that play roles in cell signaling and regulation.

- Apoptosis Induction: Similar compounds have been shown to induce apoptosis in cancer cell lines.

1. Anticancer Activity

Research indicates that derivatives of nicotinamide compounds can exhibit significant anticancer properties. For instance, a related compound demonstrated potent inhibition of Bruton's tyrosine kinase (BTK), which is crucial for B-cell receptor signaling pathways implicated in various malignancies .

Case Study:

A study evaluated the effects of a similar compound on TMD8 B-cell lymphoma cells, revealing:

- IC₅₀: 7 nM for BTK inhibition.

- Mechanism: Induction of G1 phase arrest and apoptosis via PARP and caspase 3 cleavage.

2. Anti-inflammatory Effects

The methylsulfonamido group may contribute to anti-inflammatory properties, as sulfonamide derivatives are known for their ability to modulate inflammatory responses.

Research Findings:

Studies have shown that sulfonamide-containing compounds can reduce cytokine production in various inflammatory models, suggesting that this compound could exhibit similar effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(3-(methylsulfonamido)phenyl)-6-methoxy-nicotinamide | Lacks tetrahydrofuran group | Moderate anti-inflammatory |

| N-(3-(methylsulfonamido)phenyl)-6-(tetrahydrofuran-2-yl)nicotinamide | Lacks methoxy group | Potential anticancer activity |

Q & A

Q. What synthetic routes are commonly employed for synthesizing N-(3-(methylsulfonamido)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves three key steps:

Nicotinamide Core Formation : Reacting nicotinic acid with ammonia or amines under dehydrating conditions.

Methylsulfonamido Group Introduction : Sulfonation of aniline derivatives followed by coupling with the nicotinamide core.

Tetrahydrofuran-2-yl Methoxy Attachment : Etherification using tetrahydrofuran-2-yl methanol under catalytic conditions (e.g., Pd or Cu catalysts).

Intermediates are characterized via NMR (1H/13C), FT-IR (to confirm functional groups), and LC-MS (to verify molecular weight). Purity is assessed using HPLC (>95% required for biological assays) .

Q. What spectroscopic and computational methods are used to validate the compound’s structure and electronic properties?

- Methodological Answer :

- Spectroscopy :

- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, sulfonamide NH at δ 10–12 ppm).

- X-ray Crystallography : Resolves 3D conformation, critical for SAR analysis.

- Computational Modeling :

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity.

- Molecular Docking : Simulates interactions with targets (e.g., enzymes like HDACs or kinases) .

Advanced Research Questions

Q. How does the methylsulfonamido group influence biological activity compared to other sulfonamide derivatives?

- Methodological Answer : The methylsulfonamido group enhances solubility (via polar sulfonyl moiety) and target binding (via hydrogen bonding with active-site residues). Comparative studies with N-acetyl or aryl sulfonamides show:

- Increased Potency : Methylsulfonamido derivatives exhibit 2–3x lower IC50 values in kinase inhibition assays.

- Metabolic Stability : Reduced CYP450-mediated oxidation due to methyl substitution (t1/2 > 6 hrs in microsomal assays) .

Q. What experimental strategies resolve contradictions in reported IC50 values across cancer cell lines?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., serum concentration, incubation time) or cell line heterogeneity . To address:

Standardized Protocols : Use identical cell passages and ATP-based viability assays (e.g., CellTiter-Glo®).

Orthogonal Validation : Confirm activity via apoptosis markers (Annexin V/PI staining) and target engagement assays (Western blot for phosphorylated kinases).

Meta-Analysis : Pool data from ≥3 independent studies, applying statistical tools (e.g., ANOVA with Tukey’s post-hoc test) .

Q. How is the compound’s metabolic stability assessed, and what structural modifications improve oral bioavailability?

- Methodological Answer :

- In Vitro Assays :

- Microsomal Stability : Incubate with liver microsomes (human/rat); quantify parent compound via LC-MS/MS.

- CYP Inhibition : Screen against CYP3A4/2D6 isoforms.

- Structural Optimization :

- Tetrahydrofuran Modification : Replacing the 2-yl methoxy with 3-yl methoxy reduces first-pass metabolism (e.g., bioavailability increased from 22% to 51% in rat models).

- Prodrug Strategies : Esterification of the sulfonamide group enhances permeability (Caco-2 Papp > 10 × 10⁻⁶ cm/s) .

Mechanistic and Translational Questions

Q. What in vivo models are suitable for evaluating the compound’s efficacy and toxicity?

- Methodological Answer :

- Efficacy : Use xenograft models (e.g., HCT116 in nude mice) with biweekly dosing (10–50 mg/kg, oral/IP). Monitor tumor volume via caliper and validate via PET-CT.

- Toxicity : Conduct 14-day repeat-dose studies in rodents:

- Assess hematological, hepatic, and renal parameters.

- Histopathology of major organs (liver, kidneys, heart).

- PK/PD Modeling : Link plasma concentrations (Cmax, AUC) to tumor growth inhibition .

Q. How can computational chemistry predict off-target interactions?

- Methodological Answer :

- Pharmacophore Modeling : Identify shared features with known ligands (e.g., ATP-binding pockets).

- Proteome-Wide Docking : Screen against databases like ChEMBL or PDB.

- Machine Learning : Train models on Tox21 datasets to predict hepatotoxicity or cardiotoxicity.

Example: A QSAR model predicted <5% inhibition of hERG channels (validated via patch-clamp assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.